5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 1142-70-7
VCID: VC0072973
InChI: InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17)
SMILES: CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
Molecular Formula: C11H15BrN2O3
Molecular Weight: 303.15 g/mol

5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione

CAS No.: 1142-70-7

Main Products

VCID: VC0072973

Molecular Formula: C11H15BrN2O3

Molecular Weight: 303.15 g/mol

5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione - 1142-70-7

CAS No. 1142-70-7
Product Name 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione
Molecular Formula C11H15BrN2O3
Molecular Weight 303.15 g/mol
IUPAC Name 5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17)
Standard InChIKey FWZMBTIUIQUJFF-UHFFFAOYSA-N
SMILES CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
Canonical SMILES CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
PubChem Compound 14362
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator